2,2-diethoxyethyl Benzoate
CAS No.: 64904-47-8
Cat. No.: VC2038437
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64904-47-8 |
---|---|
Molecular Formula | C13H18O4 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | 2,2-diethoxyethyl benzoate |
Standard InChI | InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Standard InChI Key | QFKKHAZEIWDXRZ-UHFFFAOYSA-N |
SMILES | CCOC(COC(=O)C1=CC=CC=C1)OCC |
Canonical SMILES | CCOC(COC(=O)C1=CC=CC=C1)OCC |
Introduction
Chemical Identity and Basic Properties
2,2-Diethoxyethyl benzoate is an organic compound characterized by a benzoate group attached to a 2,2-diethoxyethyl moiety. It serves as a valuable intermediate in organic synthesis due to its unique structural features and reactivity profile.
Identification Parameters
Table 1: Key Identification Parameters of 2,2-Diethoxyethyl Benzoate
Parameter | Value |
---|---|
CAS Numbers | 64904-47-8, 101268-52-4 |
Molecular Formula | C₁₃H₁₈O₄ |
Molecular Weight | 238.28 g/mol |
IUPAC Name | 2,2-diethoxyethyl benzoate |
InChI Key | QFKKHAZEIWDXRZ-UHFFFAOYSA-N |
The compound is identified in chemical databases by two different CAS numbers, which may be due to variations in chemical registrations over time . Its molecular structure consists of a benzoate ester with a 2,2-diethoxyethyl group, creating a molecule with both hydrophobic and hydrophilic regions.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Light green oil |
Density | 1.068 g/cm³ |
Boiling Point | 272.9°C at 760 mmHg |
Refractive Index | 1.491 |
Flash Point | 112.2°C |
Vapor Pressure | 0.00593 mmHg at 25°C |
LogP value | 2.20 |
The physical properties of 2,2-diethoxyethyl benzoate indicate a relatively high boiling point and low vapor pressure, consistent with its molecular weight and structure . Its LogP value of 2.20 suggests moderate lipophilicity, which explains its solubility characteristics and biological behavior.
Structural Characteristics
2,2-Diethoxyethyl benzoate contains several functional groups that define its chemical behavior: an aromatic ring, an ester group, and an acetal functionality. This combination provides diverse reactivity patterns that make it valuable in synthetic chemistry.
Chemical Structure Representation
The compound's structure can be represented by the following chemical identifiers:
Table 3: Structural Representations
Representation Type | Value |
---|---|
SMILES | CCOC(COC(=O)C1=CC=CC=C1)OCC |
InChI | InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
These structural representations highlight the key features of the molecule: the benzoate group (aromatic ring with a carboxyl group) connected to the 2,2-diethoxyethyl moiety via an ester linkage .
Synthesis Methods and Approaches
Multiple synthetic routes have been developed for the preparation of 2,2-diethoxyethyl benzoate, with varying yields and reaction conditions.
Synthesis from Glycol Aldehyde Diethylacetal
One of the most efficient methods involves the reaction of glycol aldehyde diethylacetal with benzoyl chloride in pyridine:
Table 4: Optimal Synthesis Conditions
Reagents | Conditions | Yield | Reference |
---|---|---|---|
Glycol aldehyde diethylacetal (148 mmol) and benzoyl chloride (444 mmol) in pyridine (30 ml) | -20 to 30°C for approximately 168 hours | 96.4% |
The detailed procedure involves:
-
Dropwise addition of benzoyl chloride to a pyridine solution of glycol aldehyde diethylacetal at controlled temperature
-
Extended stirring period (approximately 168 hours) at room temperature
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Quenching with methanol and water, followed by extraction with ethyl acetate
-
Multiple washing steps with saturated aqueous solutions
Spectroscopic Confirmation
The successful synthesis of 2,2-diethoxyethyl benzoate can be confirmed through spectroscopic analysis, particularly NMR spectroscopy:
Table 5: NMR Spectroscopic Data
Type | Chemical Shifts (δ ppm) | Assignment |
---|---|---|
¹H NMR (400 MHz, CDCl₃) | 1.24 (6H, t, J=7 Hz) | Ethoxy CH₃ groups |
3.58-3.68 (2H, m), 3.72-3.82 (2H, m) | Ethoxy CH₂ groups | |
4.34 (2H, d, J=6 Hz) | -CH₂-O- | |
4.83 (1H, t, J=6 Hz) | Acetal CH | |
7.42-7.48 (2H, m), 7.54-7.60 (1H, m), 8.02-8.09 (2H, m) | Aromatic protons |
These spectroscopic data provide structural confirmation of the synthesized compound .
Chemical Reactions and Reactivity
2,2-Diethoxyethyl benzoate exhibits diverse chemical reactivity due to its functional groups, making it valuable as a synthetic intermediate.
Hydrolysis Reactions
The ester bond in 2,2-diethoxyethyl benzoate can undergo hydrolysis under appropriate conditions:
Table 6: Hydrolysis Reactions
Reaction Type | Conditions | Products |
---|---|---|
Acidic Hydrolysis | Dilute acids (e.g., HCl) | Benzoic acid and 2,2-diethoxyethanol |
Basic Hydrolysis | Dilute bases (e.g., NaOH) | Benzoic acid salt and 2,2-diethoxyethanol |
The hydrolysis reactions occur at the ester linkage, preserving the acetal functionality under mild conditions.
Reduction Reactions
The ester group can be reduced selectively:
Table 7: Reduction Reactions
Reaction Type | Reducing Agent | Products |
---|---|---|
Ester Reduction | Lithium aluminum hydride (LiAlH₄) | 2,2-diethoxyethyl alcohol and benzyl alcohol derivatives |
These reduction reactions demonstrate the selective reactivity of the ester group in the presence of the acetal functionality.
Nucleophilic Substitution Reactions
The benzoate moiety can undergo nucleophilic substitution reactions:
Table 8: Nucleophilic Substitution Reactions
Nucleophile Type | Example Reagents | Products |
---|---|---|
Amines | Primary and secondary amines | 2,2-diethoxyethyl amides |
Thiols | Alkyl and aryl thiols | 2,2-diethoxyethyl thiobenzoates |
These reactions highlight the versatility of 2,2-diethoxyethyl benzoate as a building block for more complex molecules.
Applications in Organic Synthesis
2,2-Diethoxyethyl benzoate has found significant applications in various synthetic schemes, particularly in the construction of complex organic molecules.
Use in Natural Product Synthesis
A notable application of 2,2-diethoxyethyl benzoate is in the synthesis of complex natural products:
Table 9: Applications in Natural Product Synthesis
In these applications, 2,2-diethoxyethyl benzoate reacts with trimethylsilyl lactim intermediates in the presence of trimethylsilyl triflate and acetic anhydride to give key intermediates in high yield (92%), which are then elaborated to the target natural products .
Comparison with Similar Compounds
Understanding the relative properties and reactivity of 2,2-diethoxyethyl benzoate compared to similar compounds provides insights into its unique characteristics.
Table 10: Comparison with Related Compounds
These structural differences translate into distinct reactivity patterns and applications, with 2,2-diethoxyethyl benzoate offering a unique combination of features for synthetic applications.
Analytical Techniques for Characterization
Various analytical techniques can be employed to characterize 2,2-diethoxyethyl benzoate and confirm its structure and purity.
Chromatographic Methods
Table 11: Chromatographic Analysis Techniques
Spectroscopic Methods
Beyond NMR, other spectroscopic methods are valuable for characterization:
Table 12: Additional Spectroscopic Methods
Method | Information Provided |
---|---|
IR Spectroscopy | Identification of functional groups (ester carbonyl, C-O stretching) |
Mass Spectrometry | Molecular weight confirmation and fragmentation pattern analysis |
UV-Vis Spectroscopy | Absorption characteristics of the aromatic system |
These analytical methods collectively provide comprehensive structural confirmation and purity assessment of 2,2-diethoxyethyl benzoate.
While specific toxicity data for 2,2-diethoxyethyl benzoate is limited, general safety precautions for handling organic esters should be followed, including avoiding inhalation, skin contact, and ingestion .
Research Applications and Future Perspectives
Research utilizing 2,2-diethoxyethyl benzoate continues to expand, particularly in the areas of pharmaceutical development and materials science.
Pharmaceutical Research
The role of 2,2-diethoxyethyl benzoate in pharmaceutical research is significant:
Table 14: Pharmaceutical Research Applications
Future Research Directions
Based on current applications, several promising research directions for 2,2-diethoxyethyl benzoate include:
-
Development of novel synthetic methodologies utilizing its acetal and ester functionalities
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Exploration of its potential as a building block for bioactive compounds
-
Investigation of modified derivatives with enhanced properties for specific applications
-
Structure-activity relationship studies of compounds derived from 2,2-diethoxyethyl benzoate
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